molecular formula C14H23NO2Si B11856220 Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl- CAS No. 917470-54-3

Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-

Katalognummer: B11856220
CAS-Nummer: 917470-54-3
Molekulargewicht: 265.42 g/mol
InChI-Schlüssel: FLQKKQHARDJHCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((tert-Butyldimethylsilyl)oxy)-4-methylbenzamide is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) group attached to a benzamide structure. The TBDMS group is commonly used in organic synthesis as a protecting group for alcohols and amines due to its stability under various reaction conditions. This compound is of interest in various fields of chemistry and industry due to its unique properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((tert-Butyldimethylsilyl)oxy)-4-methylbenzamide typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and reduced waste.

Analyse Chemischer Reaktionen

Types of Reactions

N-((tert-Butyldimethylsilyl)oxy)-4-methylbenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N-((tert-Butyldimethylsilyl)oxy)-4-methylbenzamide has several applications in scientific research:

Wirkmechanismus

The mechanism by which N-((tert-Butyldimethylsilyl)oxy)-4-methylbenzamide exerts its effects is primarily through the protection of hydroxyl and amine groups. The TBDMS group forms a stable silyl ether linkage, which can be selectively cleaved under mild conditions using fluoride ions. This selective protection and deprotection allow for the controlled synthesis of complex molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-((tert-Butyldimethylsilyl)oxy)-4-methylbenzamide is unique due to its specific combination of a benzamide structure with a TBDMS protecting group. This combination allows for selective reactions and transformations that are not possible with other silyl ethers. Its stability and reactivity make it a valuable compound in various synthetic applications.

Eigenschaften

CAS-Nummer

917470-54-3

Molekularformel

C14H23NO2Si

Molekulargewicht

265.42 g/mol

IUPAC-Name

N-[tert-butyl(dimethyl)silyl]oxy-4-methylbenzamide

InChI

InChI=1S/C14H23NO2Si/c1-11-7-9-12(10-8-11)13(16)15-17-18(5,6)14(2,3)4/h7-10H,1-6H3,(H,15,16)

InChI-Schlüssel

FLQKKQHARDJHCW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)NO[Si](C)(C)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.